2-(Dimethylamino)ethyl docosanoate
Description
2-(Dimethylamino)ethyl docosanoate is a quaternary ammonium compound characterized by a dimethylaminoethyl group esterified with docosanoic acid (a C22 saturated fatty acid). These compounds typically exhibit amphiphilic behavior due to their polar amine groups and hydrophobic alkyl chains, making them relevant in surfactants, drug delivery systems, and polymer chemistry .
Properties
CAS No. |
149419-10-3 |
|---|---|
Molecular Formula |
C26H53NO2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl docosanoate |
InChI |
InChI=1S/C26H53NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)29-25-24-27(2)3/h4-25H2,1-3H3 |
InChI Key |
XCPQJEIBZVALGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl docosanoate typically involves the esterification reaction between docosanoic acid and 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:
Docosanoic acid+2-(Dimethylamino)ethanolAcid Catalyst2-(Dimethylamino)ethyl docosanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield docosanoic acid and 2-(dimethylamino)ethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed
Hydrolysis: Docosanoic acid and 2-(dimethylamino)ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl docosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed in biological systems, releasing docosanoic acid and 2-(dimethylamino)ethanol. These products can then interact with cellular components, influencing various biochemical pathways. The amino group in the compound may also participate in interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Esters vs. Amides
- Esters (e.g., 2-(Dimethylamino)ethyl acetate): Reactivity: Prone to hydrolysis under acidic/basic conditions, offering tunable degradation profiles . Applications: Solvents, intermediates in organic synthesis.
- Amides (e.g., N-[2-(Dimethylamino)ethyl]-N-methyldodecanamide): Stability: Resistant to hydrolysis, suitable for prolonged biological activity . Applications: Surfactants, drug carriers.
Implications for Docosanoate Ester: The ester linkage may limit stability in aqueous environments compared to amides but could facilitate controlled release in lipid-rich matrices.
Aromatic vs. Aliphatic Esters
- Ethyl 4-(dimethylamino) benzoate (aromatic ester): Reactivity: Higher degree of conversion in resin cements due to electron-rich aromatic ring enhancing photoinitiation efficiency .
- Aliphatic Esters (e.g., 2-(Dimethylamino)ethyl acetate): Flexibility: Shorter chains improve solubility in polar solvents .
Docosanoate Ester: The long aliphatic chain likely reduces solubility in polar solvents but enhances compatibility with hydrophobic matrices (e.g., cosmetics, coatings).
Physicochemical Properties
Chain Length Effects
- Shorter Chains (e.g., C2 in acetate ):
- Lower melting points, higher water solubility.
- Longer Chains (e.g., C12 in dodecanamide ):
- Increased hydrophobicity, slower diffusion rates.
Docosanoate (C22): Expected to exhibit:
- Melting Point: >50°C (similar to docosanoic acid).
- Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane).
Synergistic Effects with Additives
- Diphenyliodonium hexafluorophosphate (DPI): Enhances reactivity of 2-(dimethylamino)ethyl methacrylate in resins but has minimal impact on ethyl 4-(dimethylamino) benzoate . This suggests that tertiary amine structure and steric hindrance influence co-initiator efficiency.
Polymer Chemistry
- 2-(Dimethylamino)ethyl methacrylate: Used in pH-responsive polymers due to its tertiary amine group, which protonates under acidic conditions .
- Ethyl 4-(dimethylamino) benzoate: Superior in resin cements due to higher conversion rates and mechanical strength compared to methacrylate analogs .
Potential for Docosanoate Ester:
- Cosmetics : Long-chain esters are common emollients (e.g., docosanyl esters in moisturizers).
- Drug Delivery : Lipophilic carriers for sustained release, analogous to dodecanamide’s use in surfactants .
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